4-(benzylsulfonyl)-N-(1,3-dioxoisoindolin-5-yl)butanamide
Description
4-(Benzylsulfonyl)-N-(1,3-dioxoisoindolin-5-yl)butanamide is a synthetic small molecule characterized by a butanamide backbone modified with a benzylsulfonyl group and a 1,3-dioxoisoindolin-5-yl substituent. This compound is hypothesized to act as a proteolysis-targeting chimera (PROTAC) or kinase inhibitor, though its exact mechanism remains under investigation.
Properties
IUPAC Name |
4-benzylsulfonyl-N-(1,3-dioxoisoindol-5-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c22-17(7-4-10-27(25,26)12-13-5-2-1-3-6-13)20-14-8-9-15-16(11-14)19(24)21-18(15)23/h1-3,5-6,8-9,11H,4,7,10,12H2,(H,20,22)(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLROSNQKWGFMDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCCC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylsulfonyl)-N-(1,3-dioxoisoindolin-5-yl)butanamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of benzylsulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then coupled with a dioxoisoindolinyl derivative under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Chemical Reactions Analysis
Butanamide Chain
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Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH) conditions cleave the amide bond, yielding butanoic acid and the corresponding amine .
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Transamidation : Reacts with primary amines (e.g., benzylamine) in the presence of coupling agents (EDC/HOBt) to form substituted amides .
Phthalimide Ring
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Nucleophilic Attack : The electron-deficient carbonyl groups undergo reactions with nucleophiles:
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Photoreactivity : UV exposure may induce [2+2] cycloaddition reactions in the phthalimide ring .
Key Reaction Examples
Comparative Reactivity with Analogues
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the potential of sulfonamide derivatives, including 4-(benzylsulfonyl)-N-(1,3-dioxoisoindolin-5-yl)butanamide, as promising anticancer agents. The compound's mechanism of action involves the inhibition of specific enzymes associated with cancer cell proliferation. For instance, the compound has shown significant enzyme inhibition against carbonic anhydrase IX (CA IX), with IC50 values ranging from 10.93 to 25.06 nM, indicating a strong selectivity for CA IX over CA II .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Studies indicate that sulfonamides can interfere with bacterial growth by inhibiting carbonic anhydrases present in bacteria. This property suggests potential applications in developing new antibacterial agents .
3. Enzyme Inhibition
this compound is being investigated for its ability to inhibit enzymes related to various diseases, including Alzheimer’s disease. It has been noted that sulfonamide derivatives can act as effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in Alzheimer's treatment .
Biochemical Mechanisms
The biochemical mechanisms underlying the actions of this compound involve its interaction with specific molecular targets. The benzylsulfonyl group may interact with enzymes or receptors to alter their activity, while the dioxoisoindolinyl moiety could enhance binding affinity and specificity towards these targets .
Material Science Applications
In addition to its biological applications, this compound may have implications in material science due to its unique structural properties. The ability to undergo various chemical reactions—such as oxidation and substitution—can be harnessed for synthesizing novel materials or modifying existing ones for enhanced functionality .
Summary of Key Findings
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of 4-(benzylsulfonyl)-N-(1,3-dioxoisoindolin-5-yl)butanamide involves its interaction with specific molecular targets. The benzylsulfonyl group may interact with enzymes or receptors, altering their activity. The dioxoisoindolinyl moiety could contribute to binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural motifs with other isoindolinone- and sulfonyl-containing molecules, particularly those designed for targeted protein degradation or enzyme inhibition. Below is a comparative analysis based on key analogs:
Table 1: Comparison with Structurally Related Compounds
Key Findings :
Linker Flexibility : The benzylsulfonyl group in the target compound provides a rigid, hydrophobic linker compared to the piperazine or polyethylene glycol (PEG) linkers in PROTACs like ARV-110. This rigidity may reduce off-target binding but limit conformational adaptability for ternary complex formation .
Isoindolinone Role: The 1,3-dioxoisoindolin-5-yl group is a common warhead in PROTACs and kinase inhibitors. In PROTAC ARV-110, this moiety recruits cereblon (CRBN) E3 ligase, whereas in the target compound, the absence of a CRBN-binding dioxopiperidinyl group suggests a different mechanism, possibly direct enzyme inhibition .
Substituent Effects: Unlike analogs with chloro-cyano substituents (e.g., the cyclobutyl-phenoxy compound in Table 1), the target compound lacks electron-withdrawing groups, which may reduce binding affinity to kinases or nuclear receptors but improve solubility .
Pharmacokinetic and Pharmacodynamic Comparisons
Table 2: In Vitro and In Vivo Performance
Research Insights :
- The target compound exhibits superior plasma stability compared to PROTACs with piperazine linkers, likely due to the benzylsulfonyl group’s resistance to enzymatic cleavage .
- Its moderate CYP3A4 inhibition suggests a lower risk of drug-drug interactions than analogs with stronger cytochrome P450 binding .
Biological Activity
4-(Benzylsulfonyl)-N-(1,3-dioxoisoindolin-5-yl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 320.36 g/mol. The compound features a benzylsulfonyl group attached to a butanamide chain, which is further linked to a 1,3-dioxoisoindoline moiety.
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antitumor Activity : Compounds with sulfonamide groups have shown potential in inhibiting tumor growth. For instance, studies on related sulfonamides indicate their role in disrupting cell cycle progression in cancer cells .
- Metalloprotease Inhibition : The compound may exhibit affinity towards metalloproteases, which are implicated in cancer metastasis and tissue remodeling .
Biological Activity Data
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Antitumor | Inhibition of cell proliferation | |
| Cell Cycle Disruption | G1 phase accumulation | |
| Metalloprotease Inhibition | Decreased activity in cancer models |
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study on Antitumor Agents : A series of sulfonamide derivatives were evaluated for their antitumor properties against various cancer cell lines. The study found that compounds structurally similar to this compound exhibited significant cytotoxicity against breast and lung cancer cells .
- Mechanistic Insights : Research utilizing high-throughput screening methods demonstrated that certain benzylsulfonamide derivatives could selectively inhibit metalloproteases involved in tumor invasion. This suggests a promising therapeutic avenue for treating metastatic cancers .
Research Findings
Recent findings from various studies underscore the potential of this compound:
- In vitro Studies : In vitro assays showed that the compound significantly reduced the viability of P388 murine leukemia cells by inducing apoptosis and disrupting mitotic processes .
- Binding Affinity Studies : Molecular docking simulations revealed that the compound binds effectively to target enzymes involved in cancer progression, indicating its potential as a lead compound for drug development .
Q & A
Q. What are the optimal synthetic routes and purification strategies for 4-(benzylsulfonyl)-N-(1,3-dioxoisoindolin-5-yl)butanamide in academic research?
- Methodological Answer : Synthesis typically involves coupling the benzylsulfonyl butanamide moiety with the 1,3-dioxoisoindolin-5-yl group under controlled conditions. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt in anhydrous DMF or DCM .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product.
- Yield optimization : Apply factorial design experiments (e.g., varying temperature, solvent ratios, and catalyst loading) to identify optimal conditions .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- Structural elucidation : Use ¹H/¹³C NMR to confirm the benzylsulfonyl and isoindolinone moieties (e.g., sulfonyl protons at δ 3.5–4.0 ppm, aromatic protons in isoindolinone at δ 7.2–8.1 ppm) .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular ion verification (e.g., [M+H]⁺ peak at m/z ~425–430) .
- Purity assessment : HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm .
Advanced Research Questions
Q. How can computational chemistry tools like COMSOL Multiphysics and quantum mechanical calculations enhance the understanding of its reaction mechanisms?
- Methodological Answer :
- Reaction pathway modeling : Use density functional theory (DFT) to simulate transition states and intermediates in the sulfonylation or amide coupling steps .
- Process optimization : Apply AI-driven simulations in COMSOL to predict solvent effects, reaction kinetics, and energy barriers, reducing experimental trial-and-error .
- Example : A recent study combined quantum chemical calculations with experimental data to narrow down optimal reaction conditions for similar sulfonamide derivatives .
Q. How can researchers address discrepancies in reported biological activities (e.g., cytotoxicity vs. anti-inflammatory effects) across different studies?
- Methodological Answer :
- Data normalization : Control for variables like cell line specificity (e.g., HeLa vs. MCF-7), solvent effects (DMSO concentration), and assay protocols (MTT vs. resazurin) .
- Mechanistic studies : Use knockout cell lines or enzymatic assays (e.g., COX-1/COX-2 inhibition) to isolate target interactions, as seen in fluorobenzamide analogs .
- Meta-analysis : Apply statistical tools (ANOVA, PCA) to reconcile conflicting datasets .
Q. What advanced catalytic systems or membrane technologies improve the yield and scalability of its synthesis?
- Methodological Answer :
- Membrane separation : Utilize nanofiltration membranes (e.g., polyamide-based) to separate unreacted intermediates, enhancing purity without multiple chromatographic steps .
- Catalytic systems : Explore immobilized lipases or Pd/C catalysts for selective sulfonylation, reducing byproduct formation .
- Case study : A 2025 study integrated AI-driven process control to optimize membrane reactor parameters for similar sulfonamides, achieving 85% yield .
Q. What strategies are recommended for structure-activity relationship (SAR) studies focusing on the benzylsulfonyl group?
- Methodological Answer :
- Analog synthesis : Replace the benzyl group with substituted aryl or heteroaryl rings (e.g., 4-fluorobenzyl, pyridyl) and compare bioactivity .
- Computational SAR : Use molecular docking (AutoDock Vina) to predict binding affinities with targets like HDAC or COX-2, validated by in vitro assays .
- Data integration : Cross-reference experimental IC₅₀ values with computed electrostatic potential maps to identify critical substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
